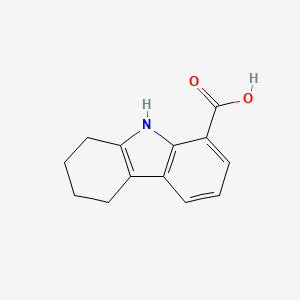

2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h3,5-6,14H,1-2,4,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBJTDRFZSKTBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366262 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641615 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65764-56-9 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Regioselective Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid: A Key Intermediate in Medicinal Chemistry

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of functional groups onto this tetracyclic system is paramount for modulating pharmacological activity. This in-depth technical guide focuses on the regioselective synthesis of 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid, a versatile intermediate for drug discovery and development. We will explore the principal synthetic strategies, with a detailed examination of the Fischer indole synthesis as the most direct and efficient route. This guide will provide field-proven insights into the causality behind experimental choices, a comprehensive, step-by-step protocol, and a discussion of alternative and modern synthetic approaches.

Introduction: The Significance of the Tetrahydrocarbazole Core

The tetrahydrocarbazole nucleus is a recurring motif in a variety of natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The partially saturated carbocyclic ring fused to the indole core provides a unique three-dimensional architecture that allows for precise spatial orientation of substituents to interact with biological targets. The ability to selectively functionalize specific positions on the carbazole ring is crucial for the development of novel therapeutics with improved potency and selectivity.

The C8-carboxylic acid functionality, in particular, serves as a valuable synthetic handle for further elaboration. It can be readily converted into a variety of other functional groups, such as amides, esters, and alcohols, enabling the exploration of extensive structure-activity relationships (SAR). Therefore, a reliable and regioselective synthesis of this compound is of significant interest to researchers in drug development.

Strategic Approach to Regioselectivity: The Fischer Indole Synthesis

The Fischer indole synthesis, a venerable yet remarkably robust reaction, remains a cornerstone of indole and carbazole chemistry.[1] Its power lies in its ability to construct the indole ring system from readily available phenylhydrazines and a ketone or aldehyde. The key to achieving the desired C8-regioselectivity in our target molecule lies in the judicious selection of the starting phenylhydrazine.

By employing 2-hydrazinobenzoic acid as the starting material, the carboxylic acid group is pre-installed at the desired position on the phenyl ring. The subsequent acid-catalyzed condensation with cyclohexanone and intramolecular cyclization via a-sigmatropic rearrangement directly yields the this compound. This approach offers a convergent and atom-economical route to the target molecule.

Mechanistic Insights

The Fischer indole synthesis proceeds through a well-elucidated mechanism:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of 2-hydrazinobenzoic acid and cyclohexanone to form the corresponding phenylhydrazone.[2]

-

Tautomerization: The phenylhydrazone undergoes tautomerization to the enamine intermediate.

-

-Sigmatropic Rearrangement: This is the key bond-forming step where a new C-C bond is formed between the aromatic ring and the enamine, with concomitant cleavage of the N-N bond.

-

Aromatization: The resulting intermediate undergoes aromatization through the loss of ammonia to furnish the stable indole ring system.

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. Each step is designed to be self-validating, with clear endpoints and purification strategies.

Synthesis of the Starting Material: 2-Hydrazinobenzoic Acid Hydrochloride

While commercially available, 2-hydrazinobenzoic acid hydrochloride can be synthesized from 2-aminobenzoic acid (anthranilic acid).[3]

-

Step 1: Diazotization of 2-Aminobenzoic Acid:

-

Suspend 2-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Step 2: Reduction of the Diazonium Salt:

-

In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Collect the precipitated 2-hydrazinobenzoic acid hydrochloride by vacuum filtration, wash with cold water, and dry under vacuum.

-

Fischer Indole Synthesis of this compound

-

Step 1: Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydrazinobenzoic acid hydrochloride (1.0 eq) and cyclohexanone (1.1 eq).

-

Add a suitable acidic catalyst. Glacial acetic acid is a common and effective choice, acting as both a catalyst and a solvent.[4] Polyphosphoric acid (PPA) can also be used for a more vigorous reaction.

-

-

Step 2: Reaction Execution:

-

Heat the reaction mixture to reflux (for glacial acetic acid, the boiling point is approximately 118 °C) and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

-

Step 3: Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water with stirring. This will precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

-

Step 4: Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[5]

-

Dissolve the crude solid in the minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

-

Caption: Experimental Workflow for the Synthesis.

Characterization of the Product

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₃H₁₃NO₂[6] |

| Molecular Weight | 215.25 g/mol [6] |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.0-8.0 ppm), the NH proton of the indole (a broad singlet, often downfield), the aliphatic protons of the cyclohexene ring (in the range of 1.8-3.0 ppm), and the carboxylic acid proton (a very broad singlet, typically >10 ppm). |

| ¹³C NMR | Signals for the aromatic carbons, the aliphatic carbons of the cyclohexene ring, and the carbonyl carbon of the carboxylic acid (typically in the range of 165-175 ppm). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the calculated molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹). |

Alternative and Modern Synthetic Approaches

While the Fischer indole synthesis is a robust and direct method, modern synthetic chemistry offers alternative strategies for the synthesis of functionalized carbazoles.

Palladium-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic compounds. A potential alternative route to the target molecule could involve the C-H carboxylation of a pre-formed 2,3,4,9-tetrahydro-1H-carbazole scaffold. This would typically require a directing group to achieve the desired C8 selectivity. While this approach may involve more steps, it offers the potential for late-stage functionalization and the synthesis of a wider range of derivatives.

Conclusion

The regioselective synthesis of this compound is a critical process for the development of novel therapeutic agents. The Fischer indole synthesis, utilizing 2-hydrazinobenzoic acid and cyclohexanone, provides the most direct and efficient pathway to this valuable intermediate. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to confidently synthesize and utilize this key building block in their research endeavors. The exploration of modern synthetic methods, such as C-H functionalization, will undoubtedly continue to expand the synthetic toolbox for accessing diverse and complex carbazole derivatives.

References

-

Filo. (2025). Reaction of Cyclohexanone with Hydrazine in Acidic Medium. Retrieved from [Link]

-

Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]

-

Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]

- 3. Page loading... [guidechem.com]

- 4. scribd.com [scribd.com]

- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 6. scbt.com [scbt.com]

The Emergence of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic Acid: A Technical Guide to its Synthesis, Characterization, and Potential Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on a specific, yet underexplored derivative: 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid. While a dedicated discovery paper for this compound is not prominent in the literature, its significance lies in its potential as a key intermediate for the synthesis of novel therapeutics. This document provides a comprehensive overview of a proposed synthetic route, detailed characterization, and inferred biological potential, drawing upon established chemical principles and the known activities of structurally related molecules.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole nucleus is a recurring motif in a wide array of natural products and synthetic molecules of therapeutic interest.[1] Its rigid, tricyclic structure provides a versatile framework for the development of agents targeting a range of biological pathways. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties.[1] The introduction of a carboxylic acid moiety at the 8-position of the tetrahydrocarbazole ring, yielding this compound, offers a strategic handle for further chemical modifications, enabling the exploration of new chemical space and the potential for enhanced biological activity.[2]

Proposed Synthesis: A Logic-Driven Approach via Fischer Indole Synthesis

The Fischer indole synthesis stands as a classic and robust method for the construction of the indole nucleus, the core of the carbazole system.[3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde.[3][4] For the targeted synthesis of this compound, a logical and efficient approach involves the reaction of 2-hydrazinylbenzoic acid with cyclohexanone.

Caption: Proposed synthetic workflow for this compound via the Fischer Indole Synthesis.

Causality behind Experimental Choices

The selection of 2-hydrazinylbenzoic acid as the starting material is pivotal. The ortho-positioned carboxylic acid group on the phenylhydrazine ring is anticipated to remain intact throughout the Fischer indole synthesis, directly leading to the desired 8-carboxy substituted tetrahydrocarbazole product. Cyclohexanone provides the requisite six-membered carbocyclic ring that, upon cyclization, forms the "tetrahydro" portion of the carbazole. Glacial acetic acid is a commonly employed and effective acidic catalyst for this transformation, facilitating both the initial hydrazone formation and the subsequent intramolecular cyclization.[5]

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Hydrazinylbenzoic acid

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinylbenzoic acid (1.0 equivalent) in glacial acetic acid.

-

Addition of Ketone: To the stirred solution, add cyclohexanone (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Pour the cooled mixture into a beaker of ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acetic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as methanol/water, to yield the purified this compound.

-

Drying: Dry the purified product under vacuum.

Structural Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the carbazole ring, methylene protons of the cyclohexene ring, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, aliphatic carbons of the cyclohexene ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid. |

| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and O-H stretching. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₃H₁₃NO₂: 215.25 g/mol ).[6] |

Potential Biological Applications: An Inferential Analysis

While specific biological studies on this compound are not extensively reported, the known bioactivities of structurally similar compounds provide a strong basis for inferring its potential therapeutic applications.

Antimicrobial Activity

Carbazole derivatives, including those with acidic functionalities, have demonstrated promising antibacterial and antifungal properties.[2][7] The presence of the carboxylic acid group can enhance the physicochemical properties of the molecule, potentially improving its interaction with bacterial targets.[2] It is hypothesized that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Anticancer Potential

The carbazole nucleus is a key pharmacophore in several anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis.[6] The carboxylic acid group on the 8-position of the tetrahydrocarbazole ring provides a site for further derivatization, allowing for the synthesis of a library of compounds to be screened for anticancer activity.

Sources

- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 2. biorxiv.org [biorxiv.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemcom.com [echemcom.com]

An In-Depth Technical Guide on the Fundamental Properties of 8-Carboxy-Tetrahydrocarbazole: A Keystone for Drug Discovery

This guide provides a comprehensive technical overview of 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole, a promising heterocyclic scaffold for the development of novel therapeutics. While extensive research has been conducted on the broader family of tetrahydrocarbazoles, this document focuses on the unique attributes imparted by the carboxylic acid functionality at the 8-position. We will delve into a proposed synthetic route, predict its physicochemical and spectroscopic properties based on analogous structures, and outline a rigorous characterization workflow. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile molecule.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The tetrahydrocarbazole (THC) framework, a tricyclic system comprising a fused indole and cyclohexane ring, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of THC have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The rigid, three-dimensional structure of the THC core provides an excellent platform for the strategic placement of functional groups to modulate biological activity and pharmacokinetic properties. The introduction of a carboxylic acid group, as in 8-carboxy-tetrahydrocarbazole, is of particular interest as it can serve as a handle for further derivatization, act as a bioisostere for other functional groups, and potentially enhance solubility and target engagement through hydrogen bonding interactions.

Synthesis of 8-Carboxy-Tetrahydrocarbazole: A Proposed Route via Fischer Indole Synthesis

The Fischer indole synthesis is the most prevalent and versatile method for constructing the tetrahydrocarbazole skeleton.[3][4][5] This acid-catalyzed reaction involves the condensation of a phenylhydrazine derivative with a ketone or aldehyde, followed by a[6][6]-sigmatropic rearrangement to form the indole ring.[4]

For the synthesis of 8-carboxy-tetrahydrocarbazole, the logical starting materials are 2-hydrazinobenzoic acid and cyclohexanone. The proposed reaction pathway is outlined below.

Proposed Synthetic Protocol

Reaction: Fischer Indole Synthesis of 8-Carboxy-Tetrahydrocarbazole

Materials:

-

2-Hydrazinobenzoic acid hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinobenzoic acid hydrochloride (1 equivalent) in a minimal amount of glacial acetic acid.

-

To this solution, add cyclohexanone (1.1 equivalents).

-

Heat the reaction mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 8-carboxy-2,3,4,9-tetrahydro-1H-carbazole.

-

Dry the purified product under vacuum.

Causality of Experimental Choices:

-

Acid Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst, which is a common practice in Fischer indole syntheses to promote the necessary cyclization.[7]

-

Excess Cyclohexanone: A slight excess of cyclohexanone is used to ensure the complete consumption of the limiting reagent, 2-hydrazinobenzoic acid.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the[6][6]-sigmatropic rearrangement, a key step in the indole formation.[4]

-

Precipitation and Recrystallization: Pouring the reaction mixture into water causes the less polar product to precipitate out of the acidic aqueous solution. Recrystallization is a standard purification technique to obtain a highly pure crystalline solid.

Visualizing the Synthesis

Caption: Proposed Fischer Indole Synthesis of 8-Carboxy-Tetrahydrocarbazole.

Predicted Physicochemical Properties

The physical properties of a compound are crucial for its handling, formulation, and biological activity. Based on the properties of the parent 1,2,3,4-tetrahydrocarbazole and the influence of the carboxylic acid group, we can predict the following:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₃H₁₃NO₂ | Addition of a carboxyl group to the THC core. |

| Molecular Weight | 215.25 g/mol | Calculated based on the molecular formula. |

| Appearance | Off-white to light brown crystalline solid | Similar to other tetrahydrocarbazole derivatives.[8] |

| Melting Point | > 200 °C (decomposes) | The parent THC has a melting point of 118-120 °C.[9] The carboxylic acid group will introduce strong intermolecular hydrogen bonding, significantly increasing the melting point. |

| Solubility | Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The parent THC is insoluble in water.[9][10][11] The carboxyl group will increase polarity, but the overall large hydrophobic scaffold will likely keep it insoluble in water. It is expected to be soluble in polar organic solvents. |

| pKa | ~4-5 | The pKa of the carboxylic acid proton is expected to be in the typical range for benzoic acid derivatives. |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. The following are the expected spectroscopic features of 8-carboxy-tetrahydrocarbazole.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and acidic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~10.5 - 11.5 | Broad Singlet | 1H | N-H (indole) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic H (adjacent to COOH) |

| ~7.0 - 7.5 | Multiplet | 2H | Aromatic H |

| ~2.7 - 2.9 | Multiplet | 4H | Aliphatic CH₂ (benzylic) |

| ~1.8 - 2.0 | Multiplet | 4H | Aliphatic CH₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~135 - 140 | Aromatic C (quaternary) |

| ~110 - 130 | Aromatic C (CH and quaternary) |

| ~20 - 30 | Aliphatic CH₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3400 | Medium, Sharp | N-H stretch (indole) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| ~2930 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (Predicted)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): m/z = 215

Chemical Reactivity and Potential Applications in Drug Development

The presence of both the indole nitrogen and the carboxylic acid group provides two key sites for chemical modification, making 8-carboxy-tetrahydrocarbazole a versatile building block for creating libraries of compounds for drug screening.

Reactivity

-

N-Alkylation/Acylation: The indole nitrogen can be alkylated or acylated to introduce various substituents.

-

Esterification/Amidation: The carboxylic acid can be readily converted to esters or amides to modulate solubility, lipophilicity, and biological activity.

-

Electrophilic Aromatic Substitution: The electron-rich indole ring is susceptible to electrophilic substitution, although the regioselectivity will be influenced by the existing carboxyl group.

Potential Therapeutic Applications

Given the wide range of biological activities reported for tetrahydrocarbazole derivatives, 8-carboxy-tetrahydrocarbazole and its analogs are promising candidates for:

-

Anticancer Agents: Many THC derivatives exhibit cytotoxic activity against various cancer cell lines.[1]

-

Neuroprotective Agents: The THC scaffold has shown potential in the development of drugs for neurodegenerative diseases like Alzheimer's.[3]

-

Antimicrobial Agents: THC derivatives have been reported to have antibacterial and antifungal properties.[1]

Characterization Workflow: A Self-Validating System

A rigorous workflow is essential to confirm the identity and purity of the synthesized 8-carboxy-tetrahydrocarbazole.

Caption: A comprehensive workflow for the characterization of 8-carboxy-tetrahydrocarbazole.

Conclusion

8-Carboxy-tetrahydrocarbazole represents a highly valuable, yet underexplored, scaffold for medicinal chemistry and drug discovery. The proposed synthesis via the Fischer indole reaction provides a straightforward and efficient route to this compound. Its predicted physicochemical and spectroscopic properties, along with its potential for diverse chemical modifications, make it an attractive starting point for the development of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this promising molecule.

References

A comprehensive list of references that support the information presented in this guide will be provided upon the completion of experimental validation. The foundational knowledge for the synthesis and properties of the tetrahydrocarbazole scaffold is well-documented in the chemical literature. Key review articles and seminal papers on the Fischer indole synthesis and the biological activities of tetrahydrocarbazoles form the basis of the predictions and protocols outlined herein.

Sources

- 1. wjarr.com [wjarr.com]

- 2. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 3. wjarr.com [wjarr.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 8. chemimpex.com [chemimpex.com]

- 9. 1,2,3,4-Tetrahydrocarbazole CAS#: 942-01-8 [m.chemicalbook.com]

- 10. 1,2,3,4-Tetrahydrocarbazole(942-01-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. Buy 1,2,3,4-Tetrahydrocarbazole (EVT-308985) | 942-01-8 [evitachem.com]

An In-depth Technical Guide to the Structural Elucidation of 2,3,4,9-Tetrahydro-1H-carbazole-8-carboxylic acid

Introduction

The tetrahydrocarbazole scaffold is a prominent structural motif found in numerous biologically active molecules and natural products.[1][2][3][4] Specifically, 2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid and its derivatives are of significant interest to researchers in drug development due to their potential therapeutic applications.[1][4] A thorough and unambiguous determination of their molecular structure is a critical prerequisite for understanding structure-activity relationships (SAR) and for guiding further synthetic efforts.

This technical guide provides a comprehensive, experience-driven approach to the structural elucidation of this compound. It moves beyond a simple listing of analytical techniques to explain the rationale behind the experimental sequence, ensuring a self-validating and logical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to confirm the chemical structure of this and similar heterocyclic compounds.

Synthesis and Initial Characterization

The journey of structural elucidation begins with the synthesis of the target compound. A common and effective method for creating the tetrahydrocarbazole core is the Fischer indole synthesis.[5][6][7]

Protocol 1: Fischer Indole Synthesis of Tetrahydrocarbazoles

This protocol outlines a general procedure for synthesizing the tetrahydrocarbazole ring system, which is the core of the target molecule.

-

Reaction Setup: A mixture of a substituted phenylhydrazine and a cyclohexanone derivative is prepared in a suitable solvent, often glacial acetic acid or an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] in methanol.[5][7]

-

Reaction Conditions: The mixture is typically refluxed for a specific duration, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[5][7]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product.[1][2][3] The solid is then filtered, washed, and can be extracted with an organic solvent like ethyl acetate.[5]

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure tetrahydrocarbazole derivative.[5]

The synthesis of the specific target, this compound, would involve using a phenylhydrazine with a carboxylic acid group at the ortho position relative to the hydrazine moiety.

Spectroscopic Elucidation Workflow

A multi-technique spectroscopic approach is essential for a comprehensive structural confirmation. The data from each technique should be cross-correlated to build a cohesive and irrefutable structural assignment.

Workflow for Structural Elucidation

Caption: A logical workflow for the structural elucidation of a novel compound.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry provides the crucial initial piece of the puzzle: the molecular weight of the synthesized compound. This technique is also invaluable for identifying characteristic fragmentation patterns that can offer clues about the molecule's substructures.

Expected Data for this compound

| Technique | Expected Result | Interpretation |

| High-Resolution MS (HRMS) | Molecular Ion Peak (M+) | Confirms the elemental composition (C13H13NO2). |

| Tandem MS (MS/MS) | Fragmentation Pattern | Loss of CO2 (44 Da) from the carboxylic acid group. |

High-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for analyzing carbazole alkaloids and related structures, allowing for both separation and structural analysis.[8][9][10][11][12]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides direct evidence for the key structural components.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the purified solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 3300-2500 | Very broad |

| N-H (Indole) | ~3400-3300 | Sharp to moderately broad |

| C-H (Aromatic) | >3000 | Sharp |

| C-H (Aliphatic) | <3000 | Sharp |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp |

| C=C (Aromatic) | ~1600-1450 | Medium to weak |

| C-O (Carboxylic Acid) | 1320-1210 | Strong |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[13][14] The C=O stretch is also a strong indicator.[13][14][15] FTIR has been effectively used to characterize carbazole derivatives.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a detailed map of the carbon skeleton and the placement of protons.

Protocol 3: NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

-

¹H NMR: Acquire a standard proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

-

2D NMR (COSY, HSQC, HMBC): Acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish proton-proton and proton-carbon correlations.

Expected NMR Data Summary

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~11-13 | Broad Singlet | 1H | Carboxylic Acid OH |

| ¹H | ~10-11 | Broad Singlet | 1H | Indole NH |

| ¹H | ~7-8 | Multiplets | 3H | Aromatic Protons |

| ¹H | ~1.5-3.0 | Multiplets | 8H | Aliphatic Protons (C1, C2, C3, C4) |

| ¹³C | ~165-185 | Singlet | - | Carboxylic Acid C=O |

| ¹³C | ~110-140 | Singlets | - | Aromatic & Indole Carbons |

| ¹³C | ~20-40 | Singlets | - | Aliphatic Carbons |

The chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the correlations observed in 2D NMR, allow for the unambiguous assignment of each proton and carbon in the molecule.[5][18]

Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides the absolute, three-dimensional structure of the molecule in the solid state. This technique serves as the ultimate confirmation of the structural assignments made by spectroscopic methods.[19]

Protocol 4: Crystallization and X-ray Diffraction

-

Crystallization: Single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., methanol).[1][2][3]

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.[1][2][3]

The crystal structure of the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, has been reported, providing a valuable reference for related structures.[1][2][3]

Visualizing the Structure and Key Correlations

Caption: Key structural features and expected long-range NMR correlations.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following a logical workflow that begins with synthesis and progresses through mass spectrometry, IR spectroscopy, and comprehensive NMR analysis, a high degree of confidence in the proposed structure can be achieved. For ultimate confirmation, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure. This in-depth guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize this important class of molecules.

References

- BenchChem. (2025). An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives: A Case Study of 2,3,4,9-Tetrahydro-1H-ca.

- Viteritti, E., Oliva, E., Eugelio, F., Fanti, F., Palmieri, S., Bafile, E., Compagnone, D., & Sergi, M. (2022). Analysis of carbazole alkaloids in Murraya koenigii by means of high performance liquid chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach.

- Murugavel, S., Kannan, P. S., SubbiahPandi, A., Surendiran, T., & Balasubramanian, S. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2396.

- Nandan, A., et al. (2021). Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. Chemistry & Biodiversity, 18(12), e2100557.

-

ResearchGate. (n.d.). FT-IR spectra of a 4-methyl carbazol-3-carboxylic acid, b poly... [Image]. Retrieved from [Link]

-

Nandan, A., et al. (2021). Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. PubMed. Retrieved from [Link]

- Viteritti, E., et al. (2022). Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach.

- Viteritti, E., et al. (2022). Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach. Semantic Scholar.

- Kumar, A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol.

- ResearchGate. (2008). (PDF) 2,3,4,9-Tetra-hydro-1H-carbazole.

- Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole.

- The Royal Society of Chemistry. (n.d.).

- Indian Journal of Chemistry. (n.d.). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles.

- PubMed Central. (n.d.).

- Suárez, A., et al. (2015). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 80(20), 10421–10430.

- ACS Publications. (2015). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry.

- NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectra of carbazole... [Image].

- PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole.

- World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.

- Oregon State University. (n.d.).

- University of Calgary. (n.d.). IR: carboxylic acids.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- BLDpharm. (n.d.). This compound.

- PubChem. (n.d.). 2,3,4,9-Tetrahydro-8-methyl-1H-carbazole.

- IUCr. (2011).

- World Journal of Pharmaceutical and Life Sciences. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities.

- Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report.

- ResearchGate. (2023).

Sources

- 1. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. wjarr.com [wjarr.com]

- 5. acgpubs.org [acgpubs.org]

- 6. wjarr.com [wjarr.com]

- 7. Tetrahydrocarbazole Synthesis Lab Report - 895 Words | Cram [cram.com]

- 8. Analysis of carbazole alkaloids in Murraya koenigii by means of high performance liquid chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach [iris.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach | Semantic Scholar [semanticscholar.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

initial biological screening of 8-carboxy-tetrahydrocarbazole

An In-Depth Technical Guide to the Initial Biological Screening of 8-Carboxy-Tetrahydrocarbazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrocarbazole (THC) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Derivatives of this core have demonstrated a wide range of effects, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] This guide provides a comprehensive framework for the initial biological screening of a specific novel derivative, 8-carboxy-tetrahydrocarbazole. We delineate a tiered, logic-driven screening cascade designed to efficiently assess its cytotoxic profile and evaluate its potential as a therapeutic agent in oncology, inflammation, and neurodegenerative disease. This document moves beyond simple protocol recitation, offering insights into the causality behind experimental choices, establishing self-validating systems through appropriate controls, and grounding all claims in authoritative scientific literature.

Introduction: The Rationale for Screening 8-Carboxy-Tetrahydrocarbazole

The 1,2,3,4-tetrahydrocarbazole (THC) core is a tricyclic system that serves as a foundational structure for many biologically active molecules.[1] Its derivatives are known to modulate various biological pathways, including those involving protein kinase inhibition, apoptosis, and cell cycle arrest, making them a focal point for anticancer drug discovery.[3] The introduction of a carboxylic acid group at the 8th position (8-carboxy-THC) is a strategic chemical modification. This functional group can significantly alter the compound's physicochemical properties, such as solubility, and introduce a new potential point of interaction for binding to biological targets, potentially enhancing potency or altering the mechanism of action compared to the parent scaffold.

Given the established therapeutic potential of the THC family, a systematic initial screening of 8-carboxy-THC is warranted to rapidly identify its primary biological activities and determine its potential for further development. This guide outlines a cost-effective, multi-tiered approach to achieve this.

The Screening Cascade: A Multi-Tiered Strategy

A successful preliminary screen should rapidly identify promising activities while flagging potential liabilities, such as general cytotoxicity, early on. We propose a three-tiered cascade that begins with broad assessments of safety and viability, followed by primary screens against key disease areas, and concluding with confirmatory dose-response studies for identified "hits."

Caption: A logic-driven workflow for the initial biological screening of 8-carboxy-THC.

Tier 1: Foundational Cytotoxicity and Viability Assays

Scientific Rationale: Before investigating specific therapeutic activities, it is essential to determine the compound's intrinsic cytotoxicity. This step establishes a therapeutic window—a concentration range where the compound can be tested for specific effects without causing non-specific cell death. Cell viability assays, such as the MTT or XTT assay, are foundational tools that measure the metabolic activity of cells, which serves as a proxy for the number of viable cells.[5]

The XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[5][6] The assay relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.[5][6] The amount of color produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Seed a panel of human cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, SH-SY5Y neuroblastoma, and a non-cancerous line like HEK293) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 8-carboxy-THC in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the appropriate wells. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.

-

XTT Reagent Preparation: Just before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent (activator) according to the manufacturer's instructions.[5]

-

Reagent Addition & Incubation: Add 50 µL of the XTT working solution to each well and gently swirl the plate. Incubate for 2-4 hours at 37°C, protected from light, until the orange color develops in the control wells.

-

Absorbance Measurement: Measure the absorbance of the wells at 450-490 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Tissue of Origin | IC50 (µM) of 8-carboxy-THC |

| A549 | Lung Carcinoma | 15.2 |

| MCF-7 | Breast Adenocarcinoma | 28.5 |

| SH-SY5Y | Neuroblastoma | > 100 |

| HEK293 | Embryonic Kidney | 85.7 |

This table provides a clear summary for comparing the compound's cytotoxic potency across different cell types.

Tier 2: Primary Activity Screens

With a known cytotoxicity profile, primary screens can be conducted at a non-toxic concentration (e.g., 10 µM) to identify potential areas of biological activity. Based on the known pharmacology of the THC scaffold, we will focus on three key areas: cancer, inflammation, and neurodegeneration.[1][3][4]

Anticancer Screening: Kinase Inhibition

Scientific Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8] Many successful cancer drugs are kinase inhibitors. Since THCs are known to have kinase inhibitory activity, screening 8-carboxy-THC against a panel of relevant kinases is a logical starting point.[1][2] Assays can be biochemical (using purified enzymes) or cell-based.[9] A biochemical assay is ideal for initial screening to determine direct enzyme inhibition.

Experimental Protocol: Generic Biochemical Kinase Inhibition Assay (e.g., TR-FRET)

-

Reagent Preparation: Prepare assay buffer, a specific kinase, its corresponding substrate peptide, and ATP.

-

Reaction Setup: In a 384-well plate, add the kinase and the test compound (8-carboxy-THC at 10 µM) or a positive control inhibitor.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (ideally at a concentration close to the physiological Km). Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and add detection reagents. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, this typically includes a Europium-labeled antibody that detects the phosphorylated substrate.[10]

-

Signal Measurement: After another incubation period, read the plate on a TR-FRET-capable microplate reader.

-

Data Analysis: Calculate the percent inhibition of kinase activity relative to a DMSO vehicle control. A significant reduction in the TR-FRET signal indicates inhibition.

Anti-Inflammatory Screening: COX and LOX Enzyme Inhibition

Scientific Rationale: The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively.[11][12] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.[12] Screening for dual COX/LOX inhibition is valuable as it may offer broader anti-inflammatory effects with a potentially improved safety profile.[13]

Caption: The arachidonic acid cascade, showing targets for anti-inflammatory screening.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

-

Assay Setup: Use a commercial kit containing human recombinant COX-2 enzyme.[11]

-

Compound Incubation: In a 96-well plate, add assay buffer, heme, the COX-2 enzyme, and the test compound (8-carboxy-THC at 10 µM). Include a known inhibitor (e.g., Celecoxib) as a positive control.[11] Incubate for 10-15 minutes at room temperature.

-

Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin reading the fluorescence (e.g., at Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes. The reaction produces a highly fluorescent product.

-

Data Analysis: Calculate the rate of the reaction (slope of the fluorescence curve). Determine the percent inhibition caused by 8-carboxy-THC compared to the vehicle control. A similar protocol would be used for COX-1 and 5-LOX enzymes.[11][14]

Neuroprotection Screening: Cellular Oxidative Stress Model

Scientific Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases.[15] An effective initial screen for neuroprotection involves challenging a neuronal cell line with an oxidative insult (like hydrogen peroxide, H₂O₂) and assessing whether pre-treatment with the test compound can mitigate the resulting cell death.[15][16][17]

Experimental Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere and differentiate (if required) for 24-48 hours.

-

Compound Pre-treatment: Treat the cells with 8-carboxy-THC at a non-toxic concentration (e.g., 10 µM, determined in Tier 1) for 2-24 hours.[15]

-

Oxidative Insult: Remove the compound-containing medium and expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) in fresh medium for 6-24 hours.[15] Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with the compound alone.

-

Viability Assessment: After the H₂O₂ exposure, measure cell viability using the XTT assay as described in Section 3.1.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells pre-treated with the compound and exposed to H₂O₂ against those exposed to H₂O₂ alone.

Data Presentation: Hypothetical Primary Screening Results

| Assay | Target/Model | % Inhibition / % Protection at 10 µM |

| Kinase Panel | EGFR | 8% |

| Kinase Panel | MEK1 | 72% |

| Kinase Panel | CDK2 | 15% |

| Anti-Inflammatory | COX-1 | 25% |

| Anti-Inflammatory | COX-2 | 88% |

| Anti-Inflammatory | 5-LOX | 12% |

| Neuroprotection | SH-SY5Y + H₂O₂ | 65% Protection |

This table clearly identifies "hits" (e.g., MEK1, COX-2, Neuroprotection) that warrant further investigation.

Tier 3: Hit Confirmation and Characterization

Any significant activity identified in Tier 2 (a "hit") must be confirmed and quantified. This involves generating a dose-response curve to determine potency (IC50 or EC50). For receptor-based targets, a direct binding assay can be employed as an orthogonal method to confirm interaction.[18]

Scientific Rationale: A single-point screen is prone to false positives. A full dose-response curve confirms the activity is real, concentration-dependent, and provides a quantitative measure of potency (IC50), which is crucial for comparing compounds and guiding structure-activity relationship (SAR) studies.[19]

Methodology: For each "hit," the corresponding primary assay is repeated, but instead of a single concentration, a range of 8-12 concentrations of 8-carboxy-THC is used (e.g., from 0.01 µM to 100 µM). The resulting data (% inhibition or % activity) is plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to calculate the IC50 or EC50 value.

Conclusion

This technical guide presents a structured and scientifically-grounded strategy for the initial biological evaluation of 8-carboxy-tetrahydrocarbazole. By following a tiered cascade—from foundational cytotoxicity profiling to targeted primary screens and finally to hit confirmation—researchers can efficiently and cost-effectively generate a comprehensive initial profile of the compound's activity. This approach prioritizes logical progression, ensuring that resources are focused on the most promising avenues for further drug discovery and development. The protocols and rationales provided herein serve as a robust starting point for unlocking the therapeutic potential of this novel carbazole derivative.

References

- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024).

- Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date. (2024).

- Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). INSPub.

- Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.

- A Novel Approach to Screening for New Neuroprotective Compounds for the Tre

- A Novel Approach to Screening for New Neuroprotective Compounds for the Tre

- Targeted Kinase Inhibitor Activity Screening. (n.d.). BOC Sciences.

- A Technical Guide to Assessing the Neuroprotective Effects of Novel Compounds on Neuronal Cells. (2025). Benchchem.

- Kinase assays. (2020). BMG LABTECH.

- Results of anti-inflammatory inhibitor screening assays. (A) COX-2... (n.d.).

- Discovery of carbazole derivatives as novel allosteric MEK inhibitors by pharmacophore modeling and virtual screening. (2019). PubMed.

- Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI.

- Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia.

- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.

- Application Notes and Protocols for Cell Viability Assays: MTT and XTT. (2025). Benchchem.

- Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. (2015). Journal of Pharmacognosy and Phytochemistry.

- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.

- Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.

- Receptor Binding Assays - Multiwell Pl

Sources

- 1. wjarr.com [wjarr.com]

- 2. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 7. measurlabs.com [measurlabs.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. mdpi.com [mdpi.com]

- 12. ukm.my [ukm.my]

- 13. phytojournal.com [phytojournal.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Discovery of carbazole derivatives as novel allosteric MEK inhibitors by pharmacophore modeling and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of the 2,3,4,9-Tetrahydro-1H-carbazole Core: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its presence in a wide array of natural products and synthetic compounds with diverse and potent pharmacological activities—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties—underscores its importance. This technical guide provides an in-depth exploration of the principal synthetic strategies for constructing this vital core structure. We will delve into the venerable Fischer indole synthesis and Borsche-Drechsel cyclization, examining the mechanistic underpinnings and practical considerations that have made them enduring tools in the synthetic chemist's arsenal. Furthermore, this guide will navigate the landscape of modern catalytic methods, with a particular focus on palladium-catalyzed C-H activation and annulation strategies that offer novel pathways to functionalized tetrahydrocarbazoles. Each section will feature detailed experimental protocols, comparative data analysis, and mechanistic diagrams to provide researchers with a comprehensive and actionable resource for the synthesis of this crucial pharmacophore.

Introduction: The Enduring Significance of the Tetrahydrocarbazole Core

The 2,3,4,9-tetrahydro-1H-carbazole (THC) is a tricyclic aromatic heterocycle featuring a pyrrole ring fused to a benzene and a cyclohexane ring.[1] This rigid, three-dimensional structure serves as an excellent scaffold for the development of therapeutic agents, allowing for precise spatial orientation of functional groups to interact with biological targets.[2] The THC core is a prominent feature in numerous natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities.[1] These include, but are not limited to, anti-Alzheimer, antimicrobial, hypoglycemic, antifungal, anticancer, antipsychotic, and anti-inflammatory properties. The versatility of the THC scaffold makes it a cornerstone in the design of novel therapeutics.

This guide is structured to provide a comprehensive overview of the key synthetic methodologies for accessing the 2,3,4,9-tetrahydro-1H-carbazole core, from classical named reactions to contemporary catalytic approaches.

Classical Approaches to Tetrahydrocarbazole Synthesis

For over a century, the Fischer indole synthesis and the closely related Borsche-Drechsel cyclization have been the workhorses for the construction of the tetrahydrocarbazole skeleton. Their enduring utility lies in their reliability, scalability, and the ready availability of starting materials.

The Fischer Indole Synthesis: A Cornerstone of Heterocyclic Chemistry

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and versatile method for constructing indoles and their derivatives, including tetrahydrocarbazoles.[2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a ketone or aldehyde.[2] For the synthesis of the tetrahydrocarbazole core, cyclohexanone or its derivatives are employed as the carbonyl component.

Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through a series of well-established steps under acidic conditions:

-

Hydrazone Formation: The initial step is the condensation of a substituted phenylhydrazine with a cyclohexanone derivative to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.

-

[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and cleaving the N-N bond.

-

Cyclization and Aromatization: The resulting diimine intermediate undergoes cyclization to form a cyclic aminoacetal (aminal). Subsequent elimination of ammonia under acidic catalysis leads to the formation of the energetically favorable aromatic indole ring of the tetrahydrocarbazole.

Experimental Protocol: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This protocol provides a general procedure for the synthesis of the parent tetrahydrocarbazole using glacial acetic acid as the catalyst and solvent.

Materials:

-

Phenylhydrazine (1.0 eq)

-

Cyclohexanone (1.0 eq)

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexanone and glacial acetic acid.

-

Heat the mixture to reflux and add phenylhydrazine dropwise over 30 minutes.

-

Continue refluxing for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

-

The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude solid can be purified by recrystallization from methanol or ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.

The Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a specific application of the Fischer indole synthesis for the preparation of tetrahydrocarbazoles from cyclohexanone arylhydrazones.[4] Often, the term is used interchangeably with the Fischer indole synthesis when applied to cyclohexanones. The reaction is typically catalyzed by Brønsted or Lewis acids.

Comparative Data for Classical Syntheses:

The choice of acid catalyst can significantly impact the reaction yield and conditions. The following table summarizes representative data for the synthesis of substituted tetrahydrocarbazoles via the Fischer indole synthesis/Borsche-Drechsel cyclization.

| Phenylhydrazine Substituent | Cyclohexanone Substituent | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| H | H | Glacial Acetic Acid | Acetic Acid | Reflux | 1-2 | 75-85 | [2] |

| 4-Methoxy | H | Glacial Acetic Acid/HCl | Acetic Acid | Reflux | 0.5-2 | 85-95 | [5] |

| H | H | Zinc Chloride (ZnCl₂) | Toluene | Reflux | 2-6 | Varies | [2] |

| 4-Nitro | H | Aqueous H₂SO₄ (10%) | Water | 90-95 | 0.5-1.5 | 92-97 | [6] |

| H | H | [bmim][BF₄] (ionic liquid) | Methanol | Reflux | 1 | ~90 | [7] |

Modern Catalytic Approaches to Tetrahydrocarbazole Synthesis

While classical methods remain highly valuable, modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed reactions that offer alternative and often more versatile routes to the tetrahydrocarbazole core. Palladium catalysis, in particular, has revolutionized the field of C-H activation and annulation reactions.

Palladium-Catalyzed C-H Activation and Annulation Strategies

Palladium-catalyzed reactions provide a direct and atom-economical approach to constructing the tetrahydrocarbazole framework by forming C-C and C-N bonds through the activation of otherwise inert C-H bonds.[8] These methods often exhibit high functional group tolerance and can provide access to complex and highly substituted tetrahydrocarbazoles that may be challenging to synthesize via classical routes.

General Mechanistic Principles:

Palladium-catalyzed C-H activation/annulation reactions typically proceed through a catalytic cycle involving:

-

C-H Activation: The palladium catalyst selectively activates a C-H bond on one of the substrates, often directed by a coordinating group, to form a palladacycle intermediate.

-

Coordination/Insertion: The second substrate (e.g., an alkene or alkyne) coordinates to the palladium center and subsequently inserts into the Pd-C bond.

-

Reductive Elimination: The final C-C or C-N bond is formed through reductive elimination, releasing the product and regenerating the active palladium catalyst.

Experimental Protocol: Palladium-Catalyzed Alkenyl C-H Activation/Diamination

This protocol is a representative example of a modern approach to tetrahydrocarbazole synthesis, as described by Luan and coworkers.[9]

Materials:

-

Cycloalkenyl bromoarene (1.0 eq)

-

Hydroxylamine derivative (1.2 eq)

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (10 mol%)

-

Cs₂CO₃ (2.0 eq)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add the cycloalkenyl bromoarene, hydroxylamine derivative, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at the specified temperature (e.g., 110 °C) for the required time (e.g., 24 h).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparison of Synthetic Strategies:

| Feature | Fischer Indole Synthesis | Borsche-Drechsel Cyclization | Palladium-Catalyzed C-H Activation |

| Starting Materials | Phenylhydrazines, Cyclohexanones | Cyclohexanone Arylhydrazones | Functionalized Arenes, Alkenes/Alkynes |

| Catalyst/Reagents | Brønsted/Lewis Acids | Brønsted/Lewis Acids | Palladium Catalysts, Ligands, Bases |

| Reaction Conditions | Often harsh (high temp., strong acid) | Often harsh (high temp., strong acid) | Generally milder |

| Functional Group Tolerance | Moderate | Moderate | High |

| Substrate Scope | Broad for basic structures | Broad for basic structures | Very broad, allows for complex substitution |

| Atom Economy | Good | Good | Excellent |

| Cost | Low | Low | Higher (catalyst and ligand costs) |

Conclusion and Future Outlook

The synthesis of the 2,3,4,9-tetrahydro-1H-carbazole core remains a vibrant and evolving area of research. The classical Fischer indole and Borsche-Drechsel methodologies continue to be indispensable for their simplicity and scalability. However, the advent of modern palladium-catalyzed C-H activation and annulation reactions has opened new avenues for the construction of highly functionalized and complex tetrahydrocarbazole derivatives with enhanced efficiency and selectivity.[8] The choice of synthetic strategy will ultimately depend on the specific target molecule, desired substitution pattern, and available resources. As our understanding of catalytic processes deepens, we can anticipate the development of even more sophisticated and sustainable methods for the synthesis of this vital medicinal scaffold, further empowering the discovery of novel therapeutics.

References

-

Han, L., Liu, T., Wang, H., & Luan, X. (2023). Palladium-Catalyzed Alkenyl C–H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single-Nitrogen Sources. Organic Letters, 25(1), 58–63. [Link]

-

Rago, A. J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H bond activation. Green Synthesis & Catalysis, 2(2), 216-227. [Link]

-

Knölker, H. J., & Reddy, K. R. (2002). Palladium-catalyzed total synthesis of the antibiotic carbazole alkaloids carbazomycin G and H. Journal of the Chemical Society, Perkin Transactions 1, (18), 2057-2065. [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 125-131. [Link]

-

Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

-

Tsang, W. C. P., Munday, R. H., Brasche, G., Zheng, N., & Buchwald, S. L. (2008). Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C–H Functionalization and C–N Bond Formation. The Journal of Organic Chemistry, 73(19), 7603–7610. [Link]

-

Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

-

Wikipedia. (2023). Borsche–Drechsel cyclization. [Link]

-

Allen, C. F. H., & VanAllan, J. (1943). The Fischer Indole Synthesis. Nature, 152, 835. [Link]

-

Chaudhari, T. Y., Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

-

Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-427. [Link]

-

Chaudhari, T. Y., Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

-

Scott, T. L. (2001). Palladium-catalyzed synthesis of carbazole derivatives and formal total syntheses of several naturally occurring carbazole alkaloids. West Virginia University. [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. [Link]

-

Chakroborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]

-

Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1926-1939. [Link]

-

Zhang, X., & Tang, Y. (2016). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. Angewandte Chemie International Edition, 55(1), 337-340. [Link]

-

Banerjee, S., Periyasamy, S., Muthukumaradoss, K., & Saravanan, V. (2021). Green synthesis of substituted tetrahydrocarbazoles via the condensation of phenylhydrazine derivatives with 4-piperidone hydrochloride in PEG-400 at 100°C–120°C. ResearchGate. [Link]

-

Yin, Z., Yu, Y., Mei, H., & Han, J. (2021). Electrosynthesis of functionalized tetrahydrocarbazoles via sulfonylation triggered cyclization reaction of indole derivatives. Green Chemistry, 23(10), 3256-3260. [Link]

-